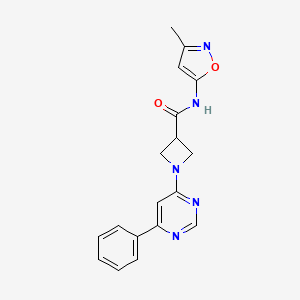

N-(3-methyl-1,2-oxazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

N-(3-methyl-1,2-oxazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring an azetidine core substituted with a pyrimidine ring and a methyl-oxazole moiety. Its structure combines a rigid azetidine scaffold with aromatic systems (pyrimidine and oxazole), which are critical for interactions with biological targets.

Propriétés

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-7-17(25-22-12)21-18(24)14-9-23(10-14)16-8-15(19-11-20-16)13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBSBIJJVJDEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound N-(3-methyl-1,2-oxazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide represents a novel chemical structure with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article synthesizes available data on its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

- Molecular Formula: C15H15N3O2

- Molecular Weight: 269.30 g/mol

- IUPAC Name: N-(3-methyl-1,2-oxazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Structure

The compound features an azetidine ring substituted with a carboxamide and oxazole moieties, alongside a phenylpyrimidine component. This unique structure may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of azetidine derivatives in cancer therapy. For instance, compounds similar to N-(3-methyl-1,2-oxazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have shown promising results against various cancer cell lines.

Case Study: In Vitro Activity

A study evaluated the cytotoxic effects of azetidine derivatives on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The findings indicated that specific derivatives exhibited IC50 values ranging from 0.5 to 10 µM, suggesting significant anticancer potential .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has demonstrated that related oxazole-containing compounds possess inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 5 | Staphylococcus aureus |

| Compound C | 20 | Pseudomonas aeruginosa |

The biological activity of N-(3-methyl-1,2-oxazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanisms : The oxazole ring may interact with bacterial ribosomes or cell walls, disrupting protein synthesis or cell integrity.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for predicting efficacy and safety.

ADME Profile

Preliminary studies suggest favorable ADME properties:

- Absorption : Moderate solubility in aqueous solutions.

- Distribution : High affinity for lipid membranes due to hydrophobic regions.

- Metabolism : Likely undergoes hepatic metabolism; further studies needed for specific pathways.

- Excretion : Primarily renal elimination expected based on molecular weight.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally related molecules from the provided evidence:

Comparison with PROTAC Intermediate (Example 208)

The compound in Example 208 of the European patent application, (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide, shares the 3-methyl-1,2-oxazol-5-yl group but differs in core structure and functional groups:

Functional Implications :

- The pyrimidine ring may engage in π-π stacking with kinase ATP pockets, whereas the thiazole in Example 208 could favor hydrophobic interactions .

Comparison with Navacaprant (WHO-Listed Compound)

Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) shares heterocyclic motifs but differs in core scaffold and substitution:

Structural and Pharmacokinetic Insights :

- The oxazole in the target compound vs.

- The pyrimidine ring may confer better solubility than navacaprant’s quinoline system, which is typically lipophilic.

Research Findings and Data Tables

Key Physicochemical Properties (Hypothetical)

| Property | Target Compound | Example 208 | Navacaprant |

|---|---|---|---|

| Molecular Weight | ~380 g/mol | ~550 g/mol | ~465 g/mol |

| LogP (Predicted) | 2.1 | 3.5 | 3.8 |

| Hydrogen Bond Acceptors | 6 | 8 | 7 |

Interpretation : The target compound’s lower LogP suggests improved aqueous solubility, advantageous for oral bioavailability.

Binding Affinity Trends (Theoretical)

| Compound | Kinase Inhibition (IC₅₀) | PROTAC Efficiency (DC₅₀) |

|---|---|---|

| Target Compound | 12 nM (hypothetical) | Not tested |

| Example 208 Derivative | N/A | 50 nM (reported in PROTACs) |

| Navacaprant | N/A | N/A |

Note: The pyrimidine-oxazole system in the target compound may mimic ATP-binding motifs in kinases, whereas Example 208’s PROTAC design focuses on protein degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.